7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
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Overview
Description
7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a but-2-enyl group, a fluorophenyl group, and a methylsulfanyl group attached to a purine core. The compound’s molecular formula is C19H19FN4O2S, and it has a molecular weight of approximately 386.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the But-2-enyl Group: The but-2-enyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the purine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the purine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the double bonds or the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Amino or thiol-substituted purine derivatives
Scientific Research Applications
7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as enzymes and receptors, which can provide insights into its mechanism of action.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-But-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione
- 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Uniqueness
7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-but-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-5-7-12(18)8-6-11/h3-8H,9-10H2,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLMCSWROBBXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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